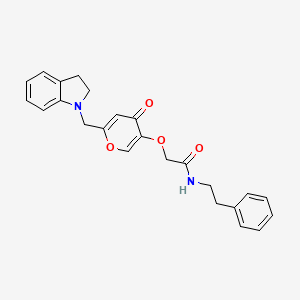

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide

Description

Properties

IUPAC Name |

2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4/c27-22-14-20(15-26-13-11-19-8-4-5-9-21(19)26)29-16-23(22)30-17-24(28)25-12-10-18-6-2-1-3-7-18/h1-9,14,16H,10-13,15,17H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDDFDWJDDYRSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Indolin-1-ylmethyl Intermediate: The synthesis begins with the preparation of the indolin-1-ylmethyl intermediate. This can be achieved through the reaction of indole with formaldehyde and a suitable amine under acidic conditions.

Synthesis of 4-Oxo-4H-pyran-3-yl Intermediate: The next step involves the formation of the 4-oxo-4H-pyran-3-yl intermediate. This can be synthesized via a cyclization reaction involving a suitable precursor such as a β-keto ester and an aldehyde.

Coupling Reaction: The indolin-1-ylmethyl intermediate is then coupled with the 4-oxo-4H-pyran-3-yl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Formation of Final Compound: The final step involves the reaction of the coupled intermediate with phenethylamine to form 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide. This step typically requires a dehydrating agent such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the indole and pyran moieties, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, particularly against breast cancer cell lines. Its unique structure allows it to interact with specific molecular targets involved in cancer cell proliferation.

Pharmacology: Research is ongoing to explore its effects on various biological pathways and its potential as a therapeutic agent for other diseases.

Chemical Biology: The compound is used as a tool to study the interactions between small molecules and biological macromolecules, providing insights into drug-receptor interactions.

Industrial Applications:

Mechanism of Action

The mechanism of action of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, its anticancer activity may be attributed to its ability to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in certain cancer cells . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Structural Analogues with Modified Pyran Substituents

Compound A: 2-((6-((3,4-Dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide (CAS: 898455-72-6)

- Core : 4-oxo-4H-pyran (identical to the target compound).

- Substituents: 6-position: 3,4-dihydroquinolin-1-ylmethyl (vs. indolin-1-ylmethyl in the target compound). Acetamide side chain: N-phenyl (vs. N-phenethyl).

- The N-phenethyl group in the target compound likely increases lipophilicity, enhancing bioavailability .

Compound B: 2-(4-(2-Amino-3-cyano-5-oxo-4,5-dihydroindeno[1,2-b]pyran-4-yl)phenoxy)-N-phenylacetamides

- Core: Indeno[1,2-b]pyran (vs. pyran in the target compound).

- Substituents: Amino, cyano, and phenoxy groups.

- Implications: The fused indeno-pyran system introduces rigidity, which may limit conformational flexibility compared to the target compound’s pyran core. The cyano group could enhance hydrogen-bonding interactions .

Heterocyclic Core Variants

Compound C: 2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

- Core: Thieno[2,3-d]pyrimidine (vs. pyran).

- Substituents : Ethyl, phenyl, sulfanyl, and 4-nitrophenylacetamide.

- Molecular Weight : 478.54 g/mol (ChemSpider ID: 378775-68-9).

- The nitro group may confer electron-withdrawing effects, altering reactivity .

Functional Group Comparisons

Compound D : 1,4-Bis(indolin-1-ylmethyl)benzene derivatives (e.g., 9a)

- Core : Benzene.

- Substituents : Two indolin-1-ylmethyl groups.

- Biological Activity : Inhibits human carbonic anhydrase II (hCA II) with Ki = 0.17–0.29 μM.

- Implications : The indolinyl group’s hydrophobicity contributes to enzyme inhibition, suggesting that the target compound’s indolinylmethyl substituent may similarly target hCA isoforms .

Compound E : N-Phenethylacetamide intermediates (e.g., in praziquantel synthesis)

- Core : Linear acetamide chain.

- Role : Key intermediates in antiparasitic drug synthesis.

- Implications : The N-phenethyl group in the target compound may align with pharmacokinetic profiles observed in antiparasitic agents, though direct evidence is needed .

Comparative Data Table

Key Findings and Implications

- Structural Flexibility: The pyran core in the target compound allows for greater conformational adaptability compared to rigid indeno-pyran or thienopyrimidine systems.

- Substituent Effects :

Further studies are needed to elucidate the target compound’s specific biological targets and optimize its pharmacokinetic profile based on these structural insights.

Biological Activity

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide is a synthetic organic compound of significant interest in medicinal chemistry. This compound features a complex structure that includes an indole derivative, a pyran ring, and an acetamide functional group, which suggests potential therapeutic applications.

Structural Features

The molecular formula of this compound is , with a molecular weight of approximately 406.44 g/mol. Key structural components include:

- Indole Moiety : Imparts biological activity due to its ability to interact with various biological targets.

- Pyran Ring : Contributes to the compound's chemical reactivity and stability.

- Acetamide Group : Enhances solubility and bioavailability.

Synthesis

The synthesis of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide typically involves multi-step organic reactions. Common methods include:

- Multicomponent Reactions : Efficiently combine multiple reactants to form the desired product.

- Catalytic Conditions : Often utilize catalysts like p-toluenesulfonic acid to facilitate reactions under controlled temperature and pH.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research indicates that compounds similar to 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide exhibit notable anticancer activities. For instance, derivatives with similar structural frameworks have been shown to induce apoptosis in tumor cells, which is crucial for anticancer efficacy.

Case Study: Indole Derivatives

A study evaluated various indole derivatives for their anticancer properties against A549 and C6 tumor cell lines. The results demonstrated that certain derivatives could effectively direct tumor cells toward apoptosis through mechanisms involving caspase activation and DNA synthesis inhibition . This suggests that 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide may possess similar properties, warranting further investigation.

The proposed mechanisms by which this compound may exert its biological effects include:

- Enzyme Inhibition : The indole and pyran components may interact with specific enzymes or receptors, disrupting cellular pathways involved in cancer progression.

- Apoptotic Pathways : Activation of apoptotic pathways could lead to increased cell death in cancerous tissues.

Comparative Analysis

To better understand the potential biological activity of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide, a comparison with similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-acetylphenyl)-2-{[6-(indolin-1-ylmethyl)-4-oxo-pyran]}acetamide | Indole moiety, pyran ring | Anticancer activity observed |

| N-(2-chlorophenyl)-2-{[6-(morpholin-4-methyl)-4-octopyran]}acetamide | Chlorophenyl group | Significant anticancer activity reported |

| 6-(indolinemethyl)-pyrano[3,2-c]quinolinone | Similar indole and pyran structures | Different pharmacological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.